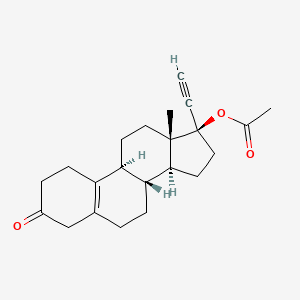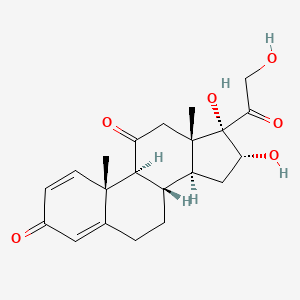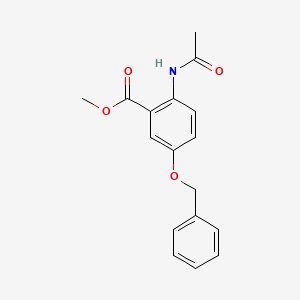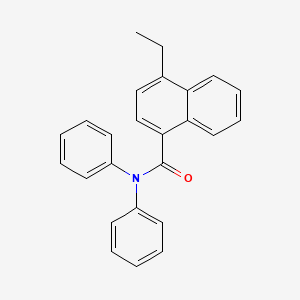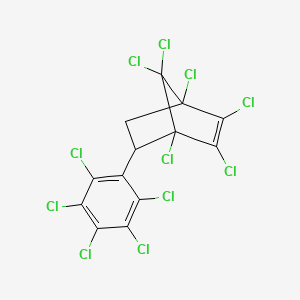
5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pentachlorophenol (PCP) is an organochlorine compound used as a pesticide and a disinfectant . It was first produced in the 1930s and is marketed under many trade names . It can be found as pure PCP or as the sodium salt of PCP, which dissolves easily in water .
Molecular Structure Analysis
The molecular structure of PCP consists of a phenol group with five chlorine atoms attached . The chemical formula is C6HCl5O .Physical And Chemical Properties Analysis
PCP is a white crystalline solid with a benzene-like odor . It has a density of 1.978 g/cm³ at 22 °C, a melting point of 189.5 °C, and decomposes at a boiling point of 310 °C . It has a solubility in water of 0.020 g/L at 30 °C .Safety and Hazards
PCP is known to be toxic and corrosive . Exposure to high levels can cause increases in body temperature, liver effects, damage to the immune system, reproductive effects, and more . It’s important to note that technical PCP contains many neutral impurities, including hexa-, hepta-, and octachlorodibenzodioxins, chlorinated dibenzofurans, phenoxyphenols, and hexachlorobenzene, some of which are extremely toxic .
properties
IUPAC Name |
1,2,3,4,7,7-hexachloro-5-(2,3,4,5,6-pentachlorophenyl)bicyclo[2.2.1]hept-2-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H3Cl11/c14-4-3(5(15)7(17)8(18)6(4)16)2-1-11(21)9(19)10(20)12(2,22)13(11,23)24/h2H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPGHABHXFXOBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H3Cl11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

